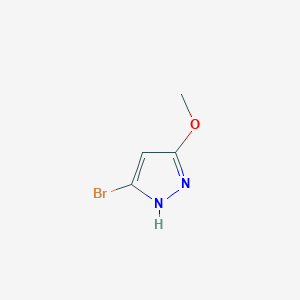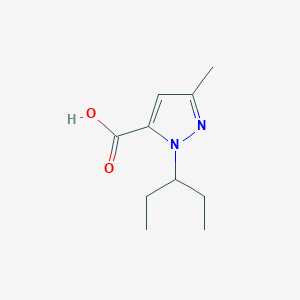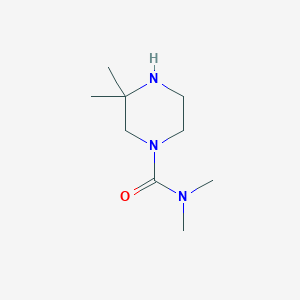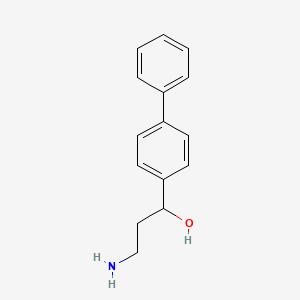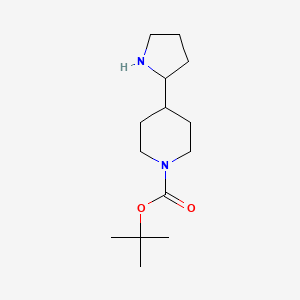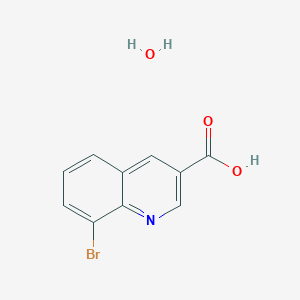
Pentylhydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2 and a molecular weight of 175.1 g/mol . It is a derivative of hydrazine, characterized by the presence of a pentyl group attached to the hydrazine moiety. This compound is typically found in the form of a white powder and is used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentylhydrazine dihydrochloride can be synthesized through the reaction of pentylhydrazine with hydrochloric acid. The general procedure involves dissolving pentylhydrazine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of this compound, which precipitates out of the solution upon cooling .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process. The final product is typically purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Pentylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pentylhydrazones or other oxidized derivatives.
Reduction: It can be reduced to form pentylamines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pentylhydrazones and other oxidized derivatives.
Reduction: Pentylamines and other reduced products.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Pentylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Wirkmechanismus
The mechanism of action of pentylhydrazine dihydrochloride involves its interaction with biological molecules, particularly enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The molecular targets and pathways involved include those related to oxidative stress and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylhydrazine: Similar in structure but with a cyclopentyl group instead of a pentyl group.
Propylhydrazine dihydrochloride: Contains a propyl group instead of a pentyl group.
Neopentylhydrazine dihydrochloride: Features a neopentyl group instead of a straight-chain pentyl group.
Uniqueness
This compound is unique due to its specific hydrazine derivative structure, which imparts distinct chemical reactivity and biological activity. Its pentyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments .
Eigenschaften
CAS-Nummer |
1423025-99-3 |
|---|---|
Molekularformel |
C5H15ClN2 |
Molekulargewicht |
138.64 g/mol |
IUPAC-Name |
pentylhydrazine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-2-3-4-5-7-6;/h7H,2-6H2,1H3;1H |
InChI-Schlüssel |
OUHMCZPSMWROKK-UHFFFAOYSA-N |
SMILES |
CCCCCNN.Cl.Cl |
Kanonische SMILES |
CCCCCNN.Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


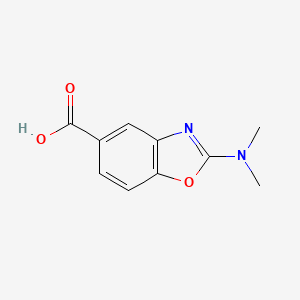
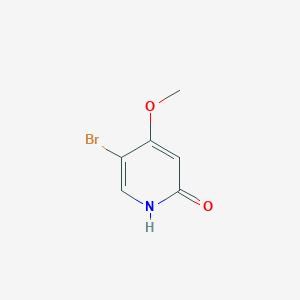
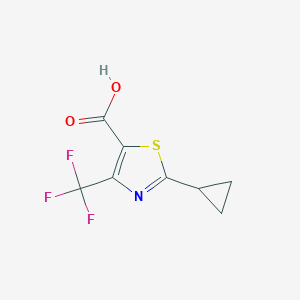
![1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone](/img/structure/B1377009.png)
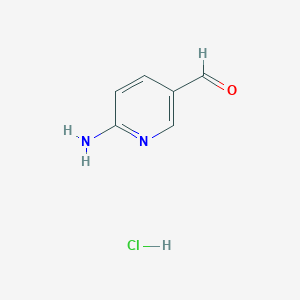
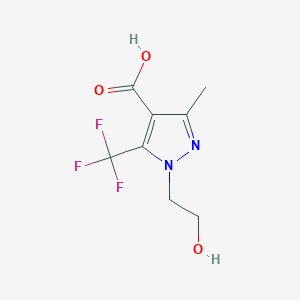
![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B1377014.png)
